molecular formula C25H23N3O5S2 B2837334 Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-06-2

Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2837334
CAS No.: 865248-06-2
M. Wt: 509.6
InChI Key: JWHHYOKTLQAOBU-RFBIWTDZSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It contains several functional groups, including a benzoyl group, an imino group, a sulfamoyl group, and an acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The benzothiazole ring would likely contribute to the compound’s stability and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present . For example, the imino group might be involved in condensation reactions, while the sulfamoyl group could potentially undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, it might exhibit polarity due to the presence of the sulfamoyl and acetate groups .

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis Approaches

Innovative one-pot synthesis techniques have been developed for creating novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, demonstrating efficient and environmentally friendly methods for producing these compounds. These methods utilize nano-Copper Y Zeolite as a catalyst, offering advantages such as high yields, short reaction times, and easy isolation of the product, which could potentially pave the way for the synthesis of new commercial fungicides and sulfur-bearing peptide derivatives (Kalhor, 2015).

Synthesis of Benzothiazole Derivatives

Research has focused on synthesizing a variety of benzothiazole derivatives due to their significant biological activities. Novel synthetic pathways have been explored for creating ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of new compounds, showcasing the versatility and potential applications of benzothiazole in medicinal chemistry (Nassiri & Forough Jalili Milani, 2020).

Biological and Pharmacological Applications

Anticancer Agents

Benzothiazole derivatives have been recognized as promising structures in medicinal chemistry, especially as anticancer agents. The synthesis of new benzothiazole acylhydrazones and their evaluation as potential anticancer agents highlight the ongoing interest in exploring benzothiazole's therapeutic potential. Such compounds have been tested for cytotoxic activity against various cancer cell lines, including C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma), indicating their potential efficacy in cancer treatment (Osmaniye et al., 2018).

Antibacterial and Antioxidant Activities

Novel synthesis methods have led to the creation of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were screened for antibacterial and antioxidant activities. These studies emphasize the multifaceted applications of benzothiazole derivatives, including their potential use in combating microbial infections and oxidative stress (Bhoi et al., 2016).

Properties

IUPAC Name

ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-23(29)16-28-21-13-12-20(35(26,31)32)15-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHHYOKTLQAOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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